3-(Butanoylamino)-5-chlorobenzoic acid

Description

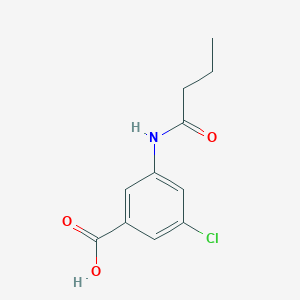

3-(Butanoylamino)-5-chlorobenzoic acid is a benzoic acid derivative featuring a butanoylamino group at position 3 and a chlorine atom at position 3. This structure combines the carboxylic acid moiety with halogen and amide substituents, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-(butanoylamino)-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-5-7(11(15)16)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEINBHBPPGRBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 3-(Acetylamino)-5-(butanoylamino)-2,4,6-triiodobenzoic acid (CAS: 19719-03-0)

- Structure: Features acetylamino and butanoylamino groups at positions 3 and 5, respectively, with iodine atoms at positions 2, 4, and 4.

- Molecular Weight : 641.97 g/mol (vs. ~243.68 g/mol for the target compound, estimated based on substituents).

- The dual amide groups may enhance hydrogen bonding capacity .

b) 5-(((Adenosyl)thio)methyl)-2-chlorobenzoic acid (from )

- Structure: A 2-chlorobenzoic acid derivative with an adenosylthio-methyl group at position 5.

- Functional Comparison: The adenosylthio group introduces sulfur-based reactivity, differing from the butanoylamino group’s amide linkage. This compound’s role as a SARS-CoV-2 Nsp14 methyltransferase inhibitor highlights the pharmacological versatility of halogenated benzoic acids .

c) Baccatin III 13-ester derivatives (from )

- Structure: Includes (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid esterified to Baccatin III.

- Key Differences : The ester linkage and complex tricyclic diterpene core (Baccatin III) distinguish this compound from the standalone benzoic acid derivative. Such structural complexity may enhance bioavailability but complicate synthesis .

d) 3-Bromo-5-chlorobenzoic acid (CAS: 42860-02-6)

- Structure: Lacks the butanoylamino group but shares the 5-chloro substitution.

- Properties: High purity (>99%) and solubility in organic solvents (e.g., DMSO, ethanol). The bromine atom increases molecular weight (235.46 g/mol) and may enhance electrophilic reactivity compared to the target compound’s amide functionality .

Physicochemical and Pharmacological Properties

a) Solubility and Reactivity

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-(Butanoylamino)-5-chlorobenzoic acid | 3-(Butanoylamino), 5-Cl | ~243.68 | Amide group, chlorine substituent |

| 3-Bromo-5-chlorobenzoic acid | 3-Br, 5-Cl | 235.46 | Halogenated, high electrophilicity |

| CAS: 19719-03-0 | 3-AcNH, 5-BuNH, 2,4,6-I | 641.97 | Triple iodine, dual amide groups |

| Baccatin III 13-ester derivative | Ester-linked, Baccatin III core | ~800 (estimated) | Complex diterpene structure |

Q & A

Q. What are the optimal synthetic routes for 3-(Butanoylamino)-5-chlorobenzoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential halogenation, acylation, and substitution reactions. For example, a multi-step protocol starting with esterification of a benzoic acid derivative, followed by acylation with butanoyl chloride, and halogenation using reagents like bromine or chlorine donors under controlled conditions. Purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to achieve >95% purity. Reaction intermediates should be characterized using -NMR and -NMR to confirm structural integrity at each step .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze -NMR peaks for characteristic signals (e.g., amide proton at δ 8.2–8.5 ppm, aromatic protons at δ 7.3–7.8 ppm).

- Mass Spectrometry : Use ESI/TOF-MS to confirm molecular weight (expected [M+H] for : ~277.05 Da).

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and carboxylic acid O-H bending (~2500–3000 cm) .

Q. What common reactivity patterns are observed in this compound?

- Methodological Answer : The molecule undergoes:

- Nucleophilic Substitution : Chlorine at the 5-position can be replaced with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) .

- Coupling Reactions : The carboxylic acid group participates in Suzuki-Miyaura cross-couplings using Pd catalysts to form biaryl derivatives .

- Amide Hydrolysis : Under acidic or basic conditions, the butanoylamino group can hydrolyze to yield 3-amino-5-chlorobenzoic acid .

Advanced Research Questions

Q. How can researchers optimize reaction yields for coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or XPhos Pd G3 in Suzuki reactions, optimizing ligand-to-metal ratios.

- Solvent Effects : Compare DMF, THF, and toluene for coupling efficiency.

- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining >80% yield .

Q. What strategies are effective in studying the compound’s biological activity, such as enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Perform competitive inhibition studies with target enzymes (e.g., methyltransferases or proteases) using fluorescence-based assays. Monitor IC values under varying pH and substrate concentrations.

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing butanoylamino with pentanoylamino) to assess structure-activity relationships (SAR).

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites, validating with mutagenesis studies .

Q. How can degradation pathways and stability be analyzed under different conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed amide or decarboxylated derivatives).

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius plots for thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.